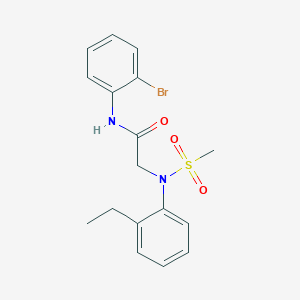
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
描述
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group, an ethyl group, and a methylsulfonylanilino group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with acetic anhydride to form N-(2-bromophenyl)acetamide.
Introduction of the Ethyl Group: The intermediate is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the reaction of the ethylated intermediate with methylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfonyl groups could play crucial roles in binding to these targets and exerting biological effects.
相似化合物的比较
Similar Compounds
N-(2-bromophenyl)acetamide: Lacks the ethyl and methylsulfonylanilino groups.
N-(2-ethyl-N-methylsulfonylanilino)acetamide: Lacks the bromophenyl group.
N-(2-chlorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both the bromophenyl and methylsulfonylanilino groups, which can impart distinct chemical and biological properties
属性
IUPAC Name |
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-13-8-4-7-11-16(13)20(24(2,22)23)12-17(21)19-15-10-6-5-9-14(15)18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMWKMEZDBMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361917 | |
| Record name | N-(2-Bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6204-58-6 | |
| Record name | N-(2-Bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


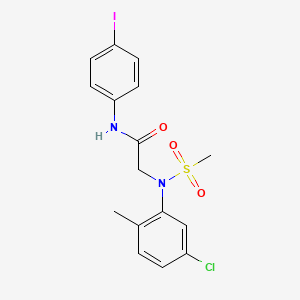
![(5Z)-2-imino-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3695180.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3695193.png)
![N-(3-chlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3695203.png)
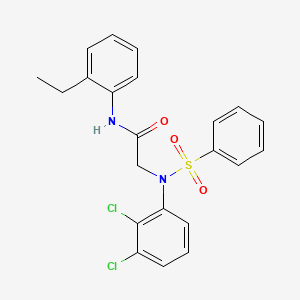
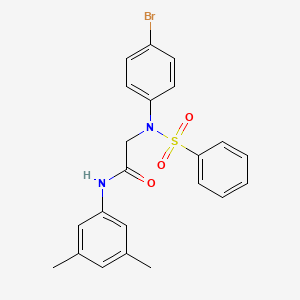
![2-(3-{[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3695209.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3695213.png)
![N~1~-(2-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3695219.png)
![N-[4-(benzyloxy)phenyl]-4-iodobenzamide](/img/structure/B3695224.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3695230.png)
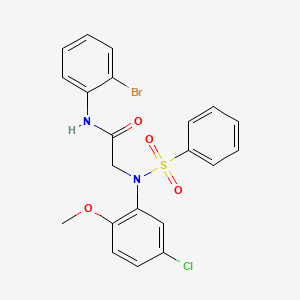
![ethyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3695245.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-bromophenyl)acetamide](/img/structure/B3695260.png)
